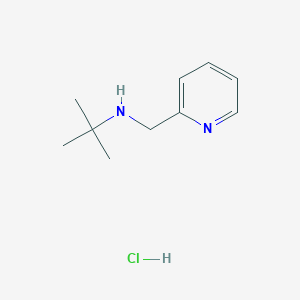

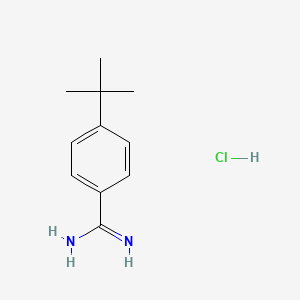

4-(tert-Butyl)benzimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-Butyl)benzimidamide hydrochloride is a chemical compound that is part of a broader class of benzimidazole derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis. The tert-butyl group attached to the benzimidazole moiety can influence the physical and chemical properties of the compound, such as solubility, stability, and reactivity .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole ring through reactions such as iodolactamization, which is a key step in producing highly functionalized compounds . For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a related compound, demonstrates the complexity and specificity of the synthetic routes required to introduce tert-butyl groups into the benzimidazole framework . Additionally, the synthesis of polyimides containing tert-butyl side groups via polycondensation shows the versatility of tert-butylated compounds in polymer chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be significantly altered by the introduction of tert-butyl groups. For example, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid has been determined using X-ray crystallography, revealing a conformation that departs from perfect staggering due to the presence of the bulky tert-butyl group . Similarly, the crystal structure of related compounds can indicate strong intermolecular interactions and packing abilities influenced by the tert-butyl substituents .

Chemical Reactions Analysis

Benzimidazole derivatives with tert-butyl groups can participate in various chemical reactions. For instance, the synthesis of new benzimidazole units coupled with different donor units via Stille coupling demonstrates the reactivity of these compounds in forming donor-acceptor-donor type polymers . The interaction of tert-butyl isocyanodichloride with other reagents to form thiadiazine derivatives also exemplifies the chemical versatility of tert-butylated benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butyl)benzimidamide hydrochloride and related compounds are influenced by the presence of the tert-butyl group. For example, polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, which are desirable properties for materials used in electronic applications . The vibrational, UV, NMR, and other spectroscopic analyses of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid provide insights into the electronic structure and potential applications of these materials . Additionally, the antibacterial and antifungal activities of certain thiadiazine derivatives highlight the potential of tert-butylated benzimidazoles in medicinal chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

4-tert-butylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSURHAFYGGLGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

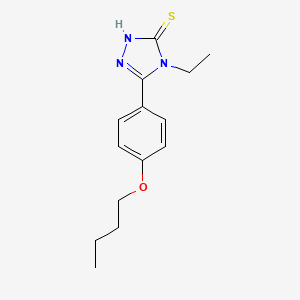

CC(C)(C)C1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560250 |

Source

|

| Record name | 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)benzimidamide hydrochloride | |

CAS RN |

68284-01-5 |

Source

|

| Record name | 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)